Cas no 1396846-99-3 (N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide)

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide is a synthetic organic compound featuring a unique hybrid structure combining a phenylpropanamide backbone with a substituted pyrrole moiety. Its molecular design incorporates both hydrophilic (hydroxyethyl) and lipophilic (phenylpropanamide) components, suggesting potential solubility balance for formulation applications. The presence of the 1-methyl-1H-pyrrol-2-yl group may contribute to enhanced binding interactions in biological systems, while the amide linkage provides structural stability. This compound's multifunctional architecture makes it a candidate for further investigation in medicinal chemistry research, particularly for structure-activity relationship studies. Its well-defined stereochemistry at the hydroxy-bearing carbon could be significant for chiral recognition in pharmacological contexts.
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide structure
1396846-99-3 structure
Product Name:N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide
CAS No:1396846-99-3
MF:C16H20N2O2
MW:272.342204093933
CID:5820351
PubChem ID:71781571
Update Time:2025-06-15

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide
    • VU0524647-1
    • 1396846-99-3
    • F5857-0783
    • N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide
    • AKOS024523369
    • N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide
    • N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylpropanamide
    • Inchi: 1S/C16H20N2O2/c1-18-11-5-8-14(18)15(19)12-17-16(20)10-9-13-6-3-2-4-7-13/h2-8,11,15,19H,9-10,12H2,1H3,(H,17,20)
    • InChI Key: XRTKJCXUFZXJBK-UHFFFAOYSA-N
    • SMILES: OC(CNC(CCC1C=CC=CC=1)=O)C1=CC=CN1C

Computed Properties

  • Exact Mass: 272.152477885g/mol
  • Monoisotopic Mass: 272.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.3Ų

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Additional information on N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide

Introduction to N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide (CAS No. 1396846-99-3)

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide, identified by its CAS number 1396846-99-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a hydroxy group, a pyrrole ring, and a phenyl substituent contributes to its complex chemical behavior and biological activity.

TheN-terminus of the molecule is particularly noteworthy, as it incorporates aN-hydroxy group, which can influence the compound's solubility and reactivity. This feature is often exploited in medicinal chemistry for designing prodrugs or bioactive molecules that require specific metabolic activation. TheC-terminus, on the other hand, features a propyl chain with a phenyl group at the third carbon, adding to the molecule's hydrophobic character and potentially affecting its interaction with biological targets.

The core structure of N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide includes a pyrrole ring, which is a common motif in many biologically active compounds. Pyrrole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. The1-methyl-substituent on the pyrrole ring further modulates its electronic properties and can enhance binding affinity to specific receptors.

In recent years, there has been growing interest in the development of novel compounds withN-hydroxylated amides as pharmacophores. These derivatives have shown promise in various therapeutic areas, including oncology and neurology. The hydroxyl group can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. Additionally, theN-hydroxylated amide can undergo enzymatic hydrolysis to release active species or serve as a precursor for further chemical modifications.

The phenyl substituent at the third carbon of the propyl chain in N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide adds another layer of complexity to its chemical profile. Phenyl groups are frequently found in pharmaceuticals due to their ability to enhance lipophilicity and improve oral bioavailability. They can also participate in π-stacking interactions, which are important for protein-ligand binding. The combination of these structural elements makes this compound a versatile scaffold for drug discovery.

Recent studies have highlighted the potential of N-hydroxylated amides as prodrugs or intermediates in synthetic chemistry. These compounds can be designed to release active pharmaceutical ingredients (APIs) under specific physiological conditions, such as enzymatic cleavage or pH changes. This approach has been particularly useful in developing drugs with improved pharmacokinetic profiles or targeted delivery systems.

The1-methyl-pyrrole ring in N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide has been investigated for its role in modulating biological activity. Pyrrole derivatives are known to exhibit a wide range of pharmacological effects, and the introduction of methyl groups can fine-tune these properties. For instance, methyl substitution can increase metabolic stability while maintaining or enhancing binding affinity to biological targets.

In conclusion, N-2-hydroxy-2-(1-methyl-1H-pyrrol - 2 - yl)ethyl - 3 - phenylpropanamide (CAS No. 1396846 - 99 - 3) is a structurally complex compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug development. The presence of anN-hydroxyl group, a pyrrole ring with a methyl substituent, and a phenyl side chain contributes to its diverse chemical and biological properties. As research continues in this area, it is likely that more insights into the therapeutic potential of this compound will be uncovered.

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